(S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a combination of amino acids, cyclobutanol, and piperidine moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The process often begins with the preparation of Boc-protected amino acids, followed by the formation of the cyclobutanol ring and the incorporation of the piperidine moiety. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective raw materials, the implementation of robust purification techniques, and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions may occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various oxidized, reduced, or substituted derivatives that retain the core structure of the original compound.
Scientific Research Applications
(S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH include other amino acid derivatives, cyclobutanol-containing compounds, and piperidine-based molecules. Examples include:
- (S)-Boc-3-aminocyclobutanol
- ®-Piperidine-3-carboxylic acid
- (S)-AHPC
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure may confer specific properties and activities that are not observed in other related compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C39H58N6O7S |
---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
tert-butyl N-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxycyclobutyl]carbamate |
InChI |
InChI=1S/C39H58N6O7S/c1-23(25-9-11-26(12-10-25)33-24(2)40-22-53-33)41-35(48)31-19-28(46)20-45(31)36(49)34(38(3,4)5)43-32(47)21-44-15-13-29(14-16-44)51-30-17-27(18-30)42-37(50)52-39(6,7)8/h9-12,22-23,27-31,34,46H,13-21H2,1-8H3,(H,41,48)(H,42,50)(H,43,47)/t23-,27?,28+,30?,31-,34+/m0/s1 |
InChI Key |
MBBHQLTUHKETEL-WQULMBDRSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CC(C5)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CC(C5)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.